N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
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Description
The compound is an oxalamide derivative, which is a class of organic compounds containing an oxalamide group, which is a dicarboxamide that is derived from oxalic acid . The structure also suggests the presence of a 2-ethylphenyl group and a 2-hydroxy-2-methyl-3-(methylthio)propyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxalamide group, the 2-ethylphenyl group, and the 2-hydroxy-2-methyl-3-(methylthio)propyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxalamides in general can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the oxalamide group could potentially result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide and related compounds have been the subject of various scientific research studies focusing on their synthesis, characterization, and application in different fields. One notable study involves the development of novel synthetic approaches for di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, via the classical Meinwald rearrangement. This method provides a new route for synthesizing anthranilic acid derivatives and oxalamides, highlighting the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).
Coordination Chemistry and Molecular Modeling
In the realm of coordination chemistry, oxalamides, including derivatives similar to this compound, have been used to study their coordination behavior with metals. For example, research on novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their Copper(II) Complexes as models of Galactose Oxidase showcases the compound's potential in mimicking enzymatic activities and understanding metal-ligand interactions (Yamato et al., 2000).
Antimicrobial and Anticancer Applications
The structural framework of oxalamide derivatives offers potential antimicrobial and anticancer applications. Studies have demonstrated the synthesis of various oxalamide derivatives with significant antimicrobial activities, suggesting the potential of this compound and related compounds in developing new therapeutic agents (Wardkhan et al., 2008).
Drug Metabolism and Biocatalysis
The compound's relevance extends to studies on drug metabolism and biocatalysis, offering insights into the metabolic pathways of pharmaceutical compounds. For example, the application of biocatalysis to drug metabolism for preparing mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems demonstrates the compound's utility in pharmaceutical research and development (Zmijewski et al., 2006).
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-11-7-5-6-8-12(11)17-14(19)13(18)16-9-15(2,20)10-21-3/h5-8,20H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCMGYIKCTVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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